N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is an organic compound that features a sulfonamide group, a boronate ester, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group is introduced by reacting an appropriate sulfonyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Substitution: Various substituted sulfonamides.
Coupling: Biaryl compounds.
Scientific Research Applications
N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and organic synthesis . The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-o,p-toluenesulfonamide: Similar structure but lacks the boronate ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline: Contains a boronate ester group but has different substituents on the benzene ring.
Properties
IUPAC Name |
N-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO4S/c1-7-17-22(18,19)13-9-11(2)8-12(10-13)16-20-14(3,4)15(5,6)21-16/h8-10,17H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIQIRGAGRLNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)NCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.